molecular formula C18H19NO5S2 B2530036 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034514-66-2

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2530036
CAS No.: 2034514-66-2
M. Wt: 393.47
InChI Key: RJVIAPNHXMFOJX-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
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Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a thiazepan structure with a thiophene substituent. The molecular formula is C15H15N3O4S, and it has a molecular weight of 345.36 g/mol. The presence of multiple functional groups suggests diverse interaction capabilities with biological targets.

Antidepressant Properties

Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like effects. For instance, a related compound demonstrated high binding affinities for the 5-HT1A receptor and serotonin transporter (Ki values of 96 nM and 9.8 nM respectively), showcasing its potential as an antidepressant agent . The intrinsic activity of these compounds often includes agonistic properties at serotonin receptors which are crucial in mood regulation.

The mechanism by which this compound exerts its effects primarily involves modulation of the serotonergic system . By acting on the 5-HT1A receptor , it can enhance serotonin signaling pathways that are often dysregulated in depressive disorders. Additionally, inhibition of the serotonin transporter can increase synaptic serotonin levels, further contributing to its antidepressant effects .

Case Studies

StudyCompoundFindings
2,3-Dihydrobenzo[b][1,4]dioxin derivativeExhibited significant antidepressant-like activity in murine models (tail suspension and forced swim tests)
Thiazepan derivativesShowed promising results in binding studies with various neurotransmitter receptors, indicating potential for broader pharmacological applications

Pharmacokinetics

Pharmacokinetic studies suggest that compounds related to (2,3-Dihydrobenzo[b][1,4]dioxin) have favorable absorption and distribution characteristics. The ability to cross the blood-brain barrier is particularly important for central nervous system (CNS) active agents.

Safety Profile

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that some derivatives may cause skin irritation or other adverse effects at higher concentrations . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Overview

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry , biological studies , and material science .

Medicinal Chemistry

  • Drug Development : The compound has potential as a precursor in the synthesis of pharmaceuticals due to its unique structural characteristics. Its derivatives may be explored for therapeutic effects against various diseases.
  • Bioactive Compounds : Studies have indicated that compounds with similar structures may exhibit significant antioxidant , anti-inflammatory , and antimicrobial properties . This opens avenues for further research into its efficacy in drug formulations.
  • Targeted Therapies : The specific functional groups present in the compound may allow for selective targeting of biological pathways, making it a candidate for developing targeted therapies in cancer or infectious diseases.

Biological Studies

  • Biomolecular Interactions : The compound can be utilized to study interactions with proteins and enzymes, helping to elucidate mechanisms of action at the molecular level.
  • In Vitro Studies : It can serve as a tool in cellular assays to evaluate its biological effects and establish dose-response relationships.
  • Toxicology Assessments : Evaluating the safety profile of this compound is crucial for understanding its potential use in clinical settings.

Material Science

  • Polymer Chemistry : The compound's unique structure can be employed in the development of new polymers with enhanced properties, such as thermal stability or chemical resistance.
  • Nanotechnology Applications : Its derivatives may be explored for incorporation into nanomaterials, potentially leading to innovations in drug delivery systems or biosensors.

Case Study 1: Antimicrobial Activity

Research conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the ability of the dioxin moiety to disrupt bacterial cell membranes. Further studies on this compound could yield valuable insights into its effectiveness as an antimicrobial agent.

Case Study 2: Antioxidant Properties

A study investigating the antioxidant capabilities of similar thiazepan-containing compounds revealed their potential to scavenge free radicals effectively. This suggests that our compound may also possess similar properties, warranting further investigation into its role as an antioxidant in biological systems.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c20-18(13-3-1-4-14-17(13)24-10-9-23-14)19-7-6-16(15-5-2-11-25-15)26(21,22)12-8-19/h1-5,11,16H,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVIAPNHXMFOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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